2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Solid-state photoluminescence Crystal engineering Polymorphism-dependent emission

Researchers requiring a green solid-state AIEE fluorophore with a reactive handle for derivatization face sourcing challenges. This D-π-A α-cyanostilbene uniquely exhibits crystal habit-dependent dual solid-state emission (512 nm vs 582 nm) from the same molecular structure. Key benefits: - Green emission (512-582 nm) bridges blue and yellow analogues in its class. - 4-Bromophenyl group enables Suzuki-Miyaura cross-coupling for library synthesis. - Narrow HOMO-LUMO gap (5.237 eV) suits optoelectronic device research. Supplied as a yellow powder (m.p. 190-192 °C) at ≥95% purity, providing a well-characterized platform for polymorphism-dependent emission and crystal engineering studies.

Molecular Formula C17H15BrN2
Molecular Weight 327.2 g/mol
CAS No. 7496-21-1
Cat. No. B12053218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
CAS7496-21-1
Molecular FormulaC17H15BrN2
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H15BrN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11+
InChIKeyHIXOCRBRISZENC-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-21-1): Compound Class and Baseline Characteristics for Procurement


2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-21-1), systematically named (Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, is a D–π–A type α-cyanostilbene derivative with the molecular formula C₁₇H₁₅BrN₂ and molecular weight 327.2 g/mol [1]. Its structure features an electron-donating 4-(dimethylamino)phenyl group and an electron-withdrawing 4-bromophenyl group connected via an acrylonitrile bridge, placing it within the well-studied class of aggregation-induced emission (AIE/AIEE)-active fluorophores [2]. The compound is supplied as a yellow powder (m.p. 190–192 °C) at ≥95% purity by specialty chemical vendors including Sigma-Aldrich (AldrichCPR collection) and AKSci, and is primarily used as a research-grade building block and solid-state emissive material .

Why Generic Substitution Fails for 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-21-1)


In-class α-cyanostilbene derivatives cannot be treated as interchangeable for procurement because subtle substitution changes—halogen identity, donor group size, and positional isomerism—produce large, experimentally documented shifts in solid-state emission wavelength, band gap, and chemical reactivity [1]. For example, replacing the 4-bromophenyl group with 4-methoxyphenyl shifts the solid-state emission maximum from ~512–582 nm to 523 nm, while replacing the dimethylamino donor with diphenylamino expands the emission tuning range from 483 to 608 nm in polymer films but alters solubility, molecular weight, and crystallinity [2]. The presence of the bromine atom at the para position is not merely a structural descriptor; it is a critical synthetic handle for downstream cross-coupling chemistry (e.g., Suzuki–Miyaura) that chloro and non-halogenated analogs either fail to participate in or undergo with markedly lower efficiency [3]. Furthermore, the documented crystal habit–emission relationship of the title compound means that the specific crystallinity obtained during synthesis and purification can produce two distinct solid-state emissions (512 nm vs. 582 nm) from the same molecular structure—a phenomenon that generic sourcing without crystal characterization cannot guarantee [1].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-21-1) Against Key Analogs


Crystal Habit-Controlled Dual Solid-State Emission: 70 nm Shift Between Crystal Forms I and II

The title compound exhibits a rare crystal habit-dependent dual emission in the solid state, which has not been reported for its closest analogs. Under different crystallization conditions, two crystal forms (I: yellow blocks; II: orange needles) are obtained with nearly identical monoclinic unit-cell dimensions but dramatically different solid-state emission maxima: Form I emits at 512 nm with a shoulder at 534 nm, while Form II emits at 582 nm—a 70 nm bathochromic shift [1]. In solution, both forms converge to nearly identical emission (501–502 nm), confirming that the solid-state differentiation is entirely morphology-driven and not due to chemical impurity [1]. By contrast, the 4-methoxyphenyl analog (4a) shows a single solid-state emission at 523 nm with no reported crystal habit polymorphism [2], and the diphenylamino analog exhibits solvatochromic and aggregation-dependent tuning but lacks this specific crystal habit duality [3].

Solid-state photoluminescence Crystal engineering Polymorphism-dependent emission

Narrowest HOMO–LUMO Energy Gap Among Eight α-Cyanostilbene Derivatives (5.237 eV)

In a systematic DFT study (GAMESS interface) of eight structurally varied α-cyanostilbene derivatives, the title compound (3a) exhibited the narrowest HOMO–LUMO energy gap of 5.237 eV, compared to 5.311 eV for the 4-methoxy analog (4a), 5.561 eV for the bis(4-bromophenyl) analog (2a), and 6.240 eV for the parent phenyl-substituted derivative (1a) [1]. The HOMO energy level of −9.034 eV and LUMO of −3.797 eV for the title compound indicate enhanced electron-donating character from the dimethylamino group combined with the electron-withdrawing effect of the 4-bromophenyl substituent, resulting in the lowest LUMO energy within the series [1]. The total band gap ordering is ΔE(1a) > ΔE(6a) > ΔE(5a) > ΔE(8a) > ΔE(2a) > ΔE(4a) > ΔE(3a) > ΔE(7a) [1].

HOMO-LUMO gap DFT calculations Optoelectronic tuning

Longest-Wavelength UV-Vis Absorption Maximum (405 nm) in THF Among α-Cyanostilbene Congeners

The title compound (3a) exhibits the longest-wavelength absorption maximum (λ_max = 405 nm) among eight structurally related α-cyanostilbene derivatives measured in THF at 10⁻⁵ mol/L, spanning a range from 326 nm to 405 nm across the series [1]. This represents a significant red shift of 79 nm from the shortest-wavelength absorber in the series. The extended absorption is attributed to the enhanced intramolecular charge transfer (ICT) from the dimethylamino donor to the 4-bromophenyl acceptor through the acrylonitrile π-bridge, as supported by DFT calculations showing electron density redistribution [1]. The 4-methoxy analog (4a) and bis(4-bromophenyl) analog (2a) absorb at shorter wavelengths, confirming that the specific combination of dimethylamino donor and 4-bromophenyl acceptor is critical for this bathochromic shift [1].

UV-Vis spectroscopy π-conjugation Intramolecular charge transfer

Aryl Bromide Synthetic Handle for Downstream Cross-Coupling: Differentiation from Chloro and Non-Halogenated Analogs

The 4-bromophenyl substituent in the title compound provides a well-established synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling post-functionalization to generate libraries of extended π-conjugated derivatives without altering the D–π–A acrylonitrile core [1]. This capability has been experimentally demonstrated for the closely related diphenylamino analog, where the 4-bromophenyl group was successfully employed in Suzuki couplings with aryl boronic acids to generate a series of biphenyl-extended α,β-diarylacrylonitrile derivatives with tunable emission [2]. The chloro analog (CAS 74897-85-1) is expected to be significantly less reactive in oxidative addition—the rate-determining step for most cross-couplings—due to the higher C–Cl bond dissociation energy, while the non-halogenated phenyl analog lacks this synthetic diversification capability entirely [3].

Suzuki-Miyaura coupling Cross-coupling reactivity Building block versatility

Aggregation-Induced Enhanced Emission (AIEE) with Solid-State Quantum Efficiency Differentiation

The title compound is essentially non-fluorescent in dilute THF solution but becomes strongly emissive in the solid state, a hallmark of the aggregation-induced enhanced emission (AIEE) mechanism common to α-cyanostilbenes but with quantitative differences among substituent variants [1]. In the solid state, compounds 1a–2a and 5a–8a all exhibit blue emission with maxima in the 422–483 nm range, whereas the title compound (3a) uniquely emits in the green region with a reported solid-state emission at 512–582 nm (crystal-dependent), and the 4-methoxy analog (4a) emits yellow at 523 nm [1]. The bathochromic shift of the title compound relative to the blue-emitting majority of the panel positions it as a distinct color emitter that cannot be replicated by the other derivatives. In the comprehensive characterization by Percino et al., cyclic voltammetry, DSC, and SEM data were collected, providing the full optoelectronic profile necessary for device integration decisions [2].

Aggregation-induced emission Solid-state fluorescence AIEE

Thermal Stability and Comprehensive Characterization Profile Supporting Device-Relevant Procurement

The title compound has been fully characterized by an extensive panel of analytical techniques including single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), scanning electron microscopy (SEM), cyclic voltammetry, NMR, mass spectrometry, IR, UV–Vis, and fluorescence spectroscopy, as well as DFT calculations [1]. The melting point has been independently determined as 190–192 °C [2], and the compound exhibits robust thermal stability. In contrast, the bis(4-bromophenyl) analog (2a) melts at 120–122 °C [2], and the 4-methoxy analog (4a) melts at 149–150 °C [2], indicating that the title compound possesses superior thermal robustness (melting point 41–58 °C higher) among close congeners. This comprehensive characterization dataset reduces procurement risk by providing verifiable identity and purity benchmarks that are not uniformly available for all in-class analogs.

Thermal analysis DSC Materials characterization

Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-21-1) Based on Verifiable Evidence


Crystal Engineering Studies of Morphology-Dependent Solid-State Emission

The unique crystal habit-dependent dual emission of the title compound (70 nm shift between Form I at 512 nm and Form II at 582 nm, from the same molecular structure) makes it a model system for investigating the relationship between crystallization conditions, crystal morphology, and solid-state photophysical properties [1]. Researchers studying polymorphism-dependent emission, crystal engineering of organic fluorophores, or the role of weak non-covalent interactions (C–H···π, halogen bonding) in solid-state optical behavior can use this compound as a well-characterized platform where the structural basis of emission tuning has been correlated with single-crystal XRD, Hirshfeld surface analysis, and DFT calculations [1].

Green-Emitting Solid-State AIEE Fluorophore Development

Within the panel of eight systematically studied α-cyanostilbene derivatives, the title compound uniquely occupies the green emission region in solid state (512–582 nm), positioned between the blue emitters (422–483 nm) and the yellow emitter 4a (523 nm) [2]. This makes it the compound of choice for research programs requiring a green solid-state AIEE-active fluorophore for applications such as solid-state luminescent sensors, security inks, or mechanochromic materials, where emission color is a primary selection criterion and where substitution with other panel members would yield an undesired blue or yellow output [2].

Synthetic Diversification via Suzuki–Miyaura Cross-Coupling for D–π–A Library Construction

The 4-bromophenyl group serves as a reactive handle for palladium-catalyzed cross-coupling, enabling the synthesis of extended π-conjugated derivatives through Suzuki–Miyaura reactions with aryl and heteroaryl boronic acids [3]. This has been experimentally validated for the structurally analogous 4-bromophenyl-acrylonitrile scaffold, where Suzuki coupling generated a library of biphenyl-extended derivatives with tunable emission [3]. Research groups engaged in SPR studies of D–π–A fluorophores can use this compound as a late-stage diversification point, accessing chemical space that chloro or non-halogenated analogs cannot efficiently reach [3].

Optoelectronic Device Research Requiring Narrow-Band Gap Organic Emitters

With the narrowest HOMO–LUMO gap (5.237 eV) and longest absorption wavelength (405 nm) among eight α-cyanostilbene derivatives, the title compound is the most red-shifted absorber in its structural class [2]. Combined with its relatively high melting point (190–192 °C) for morphological stability and the availability of cyclic voltammetry data for estimating frontier orbital energies [1], it is the preferred candidate within this compound family for optoelectronic device research—including OLEDs, organic photovoltaics, and visible-light photodetectors—where lower band gap materials offering visible-light absorption and green electroluminescence are desired [1][2].

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